molecular formula C19H20N4O2 B397080 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 321970-22-3

1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No. B397080
CAS RN: 321970-22-3
M. Wt: 336.4g/mol
InChI Key: ZKECNMJVYIHWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a complex organic compound that contains several functional groups. It has an indole core, which is a common structure in many natural products and pharmaceuticals. Attached to this core is a morpholine ring, a common motif in medicinal chemistry due to its polarity and ability to form hydrogen bonds. The compound also contains a hydrazone functional group, which is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the morpholine ring, and the hydrazone functional group. These groups would be expected to have distinct signals in spectroscopic analyses such as NMR .


Chemical Reactions Analysis

Hydrazones are known to participate in a variety of chemical reactions. They can act as ligands in metal-catalyzed cross-coupling reactions . They can also undergo tautomerization, a process where protons shift positions within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could enhance solubility in polar solvents, while the hydrazone could participate in hydrogen bonding .

Scientific Research Applications

1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in air and light. It is also non-toxic and has low reactivity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in the presence of strong acids or bases.

Future Directions

There are several potential future directions for the research and development of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone). For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to explore its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Other potential future directions include the development of novel synthetic methods for the synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone), as well as the development of novel derivatives of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone). Finally, further studies could be conducted to explore the potential toxicological effects of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone).

Synthesis Methods

1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is synthesized from 1-(morpholinomethyl)-1H-indole-2,3-dione (MMID) and N-phenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80°C. The reaction yields a white crystalline product with a melting point of 158-159°C.

properties

IUPAC Name

1-(morpholin-4-ylmethyl)-3-phenyldiazenylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19-18(21-20-15-6-2-1-3-7-15)16-8-4-5-9-17(16)23(19)14-22-10-12-25-13-11-22/h1-9,24H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKECNMJVYIHWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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